4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide
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Overview
Description
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound features a cyano group, a hydroxy group, and a phenylpropyl group attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, often acting as an agonist or antagonist. The specific targets of a compound depend on its chemical structure and the functional groups present .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or enhancing its activity .
Biochemical Pathways
Once a compound interacts with its target, it can affect various biochemical pathways. This could involve the activation or inhibition of downstream signaling pathways, leading to changes in cellular function .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect the bioavailability of the compound, or how much of it actually reaches its target .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could involve changes in cellular function, gene expression, or physiological responses .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned earlier, is gaining popularity due to its green chemistry approach and high yield .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2-propynyl)benzamide: Another benzamide derivative with a cyano group and a propynyl group.
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a cyano group allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRNEYAVXRUKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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